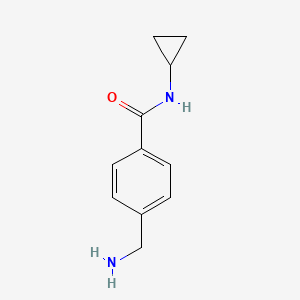

4-(aminomethyl)-N-cyclopropylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(aminomethyl)benzoic acid is a compound that has been studied for its potential applications . It’s also known as 4-carboxybenzylamine and has been noted for its ability to protect blood platelets in extracorporal circulation, decrease hemorrhage, and guard against secondary hyphema .

Synthesis Analysis

The synthesis of 4-(aminomethyl)benzoic acid involves a reaction with benzyl amine . The reaction is sealed and placed in a water bath for a certain period. After cooling, a solution is added and the reaction is swirled to mix, sealed, and placed back in the water bath .Molecular Structure Analysis

The structure of 4-(aminomethyl)benzoic acid includes a benzene ring with an amine group (-NH2) and a carboxyl group (-COOH) attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(aminomethyl)benzoic acid include the reaction with benzyl amine and the addition of a solution .Physical And Chemical Properties Analysis

The density of 4-(aminomethyl)benzoic acid is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

-

Cholinesterases and Monoamine Oxidase B Inhibitors

- Field : Pharmacology

- Application : A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

- Method : Starting from a previously reported potent MAO B inhibitor, single-point modifications at the benzyloxy or at the basic moiety were studied .

- Results : The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

-

Anticancer Plants

- Field : Herbal Medicine

- Application : The rising burden of cancer worldwide calls for an alternative treatment solution. Herbal medicine provides a very feasible alternative to western medicine against cancer .

- Method : This study is based on a meticulous literature review conducted through the search of relevant keywords in databases .

- Results : The detailed analysis of the research studies revealed that plants play an indispensable role in fighting different cancers such as breast, stomach, oral, colon, lung, hepatic, cervical, and blood cancer cell lines .

-

Antifibrinolytic Agent

-

Organic Synthesis

- Field : Organic Chemistry

- Application : AMPPA-HBr has been used in a variety of scientific research applications, including organic synthesis, catalysis, and the production of various compounds.

- Method : It has been used as a reagent in the synthesis of a variety of compounds, including 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, 4-amino-3-chlorobenzoic acid.

- Results : Not specified.

-

4-Aminocoumarin Derivatives

- Field : Organic Synthesis

- Application : 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .

- Method : Various synthetic methodologies have been developed for the synthesis of such a privileged precursor .

- Results : 4-Aminocoumarins attract more and more attention because of their wonderful biological applications such as antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .

-

Aminomethyl Group

- Field : Organic Chemistry

- Application : In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

- Method : Usually aminomethyl groups feature tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .

- Results : Not specified .

-

Polymers as Antibacterial and Antibiofilm Agents

- Field : Biomedical Engineering

- Application : The growing prevalence of antimicrobial drug resistance in pathogenic bacteria is a critical threat to global health. Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

- Method : This review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .

- Results : Some progress has been made to achieve success in animal studies and in more realistic settings .

-

Reframing Primary Alkyl Amines as Aliphatic Building Blocks

- Field : Organic Chemistry

- Application : A persistent challenge in modern organic synthesis is the activation and transformation of bonds to C(sp 3) carbons at a level of versatility matching their C(sp 2) counterparts .

- Method : In considering potential aliphatic reactants to meet this challenge, alkyl halides stand out as a prototypical choice because they can deftly serve as synthetic equivalents to alkyl cations, radicals .

- Results : Not specified .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVHHPROYNBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-cyclopropylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)

![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)